molecular formula C10H17BrO B13303836 1-Bromo-2-(cyclopentyloxy)cyclopentane

1-Bromo-2-(cyclopentyloxy)cyclopentane

Katalognummer: B13303836
Molekulargewicht: 233.14 g/mol
InChI-Schlüssel: VRCJGOYEISFUIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(cyclopentyloxy)cyclopentane is an organic compound that belongs to the class of cycloalkanes It is characterized by a bromine atom and a cyclopentyloxy group attached to a cyclopentane ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(cyclopentyloxy)cyclopentane can be achieved through several methods. One common approach involves the bromination of 2-(cyclopentyloxy)cyclopentane using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis of the compound .

Analyse Chemischer Reaktionen

1-Bromo-2-(cyclopentyloxy)cyclopentane undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cyclopentane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. For example, it may inhibit the activity of enzymes responsible for the oxidation of cyclopentane derivatives, thereby affecting the overall metabolic pathway .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-(cyclopentyloxy)cyclopentane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a bromine atom and a cyclopentyloxy group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C10H17BrO

Molekulargewicht

233.14 g/mol

IUPAC-Name

1-bromo-2-cyclopentyloxycyclopentane

InChI

InChI=1S/C10H17BrO/c11-9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10H,1-7H2

InChI-Schlüssel

VRCJGOYEISFUIZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)OC2CCCC2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.